(E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate
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Overview
Description
(E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group, a methyl group, and a phenylbutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Addition of the Methyl Group: The methyl group is added through a methylation reaction using methyl iodide and a base like potassium carbonate.
Attachment of the Phenylbutenyl Group: The phenylbutenyl group is attached through a Heck reaction, which involves the coupling of a phenylbutenyl halide with the piperazine derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylbutenyl group using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on cellular pathways and potential as a biochemical probe.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine share structural similarities.
Phenylbutenyl Derivatives: Compounds such as 4-phenylbut-3-en-2-one and 4-phenylbut-3-en-1-ol.
Uniqueness
(E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
1353991-00-0 |
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Molecular Formula |
C20H30N2O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
tert-butyl 3-methyl-4-(4-phenylbut-3-enyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O2/c1-17-16-22(19(23)24-20(2,3)4)15-14-21(17)13-9-8-12-18-10-6-5-7-11-18/h5-8,10-12,17H,9,13-16H2,1-4H3 |
InChI Key |
UPYWPYCSSYXYAJ-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1CCC=CC2=CC=CC=C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCN1CCC=CC2=CC=CC=C2)C(=O)OC(C)(C)C |
solubility |
not available |
Origin of Product |
United States |
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